molecular formula C15H18N2O3 B2896785 N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-51-7

N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2896785
CAS No.: 2270918-51-7
M. Wt: 274.32
InChI Key: LWAYJLUFKFZQBE-UHFFFAOYSA-N
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Description

N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with an acetyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the acetylation of 2-(morpholin-4-yl)aniline to form 5-acetyl-2-(morpholin-4-yl)aniline.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride to yield the final product, this compound.

The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction, and the reactions are typically carried out in an organic solvent like dichloromethane under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)phenyl]acetamide
  • N-[5-acetyl-2-(piperidin-4-yl)phenyl]prop-2-enamide
  • N-[5-acetyl-2-(morpholin-4-yl)phenyl]but-2-enamide

Uniqueness

N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the morpholine ring and the prop-2-enamide moiety provides a unique scaffold for interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-acetyl-2-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-15(19)16-13-10-12(11(2)18)4-5-14(13)17-6-8-20-9-7-17/h3-5,10H,1,6-9H2,2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAYJLUFKFZQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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